molecular formula C16H22N2OS B11121313 2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide

2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide

Cat. No.: B11121313
M. Wt: 290.4 g/mol
InChI Key: JZFXKSQJRNXSJI-UHFFFAOYSA-N
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Description

2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide is a chemical compound with the molecular formula C16H22N2OS and a molecular weight of 290.42368 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring, followed by further functionalization to introduce the hexanamide group . Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Piperidine, samarium triflate.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines and Alcohols: Formed through reduction reactions.

    Functionalized Benzothiazoles: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hexanamide moiety, in particular, differentiates it from other benzothiazole derivatives and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

2-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)hexanamide

InChI

InChI=1S/C16H22N2OS/c1-4-6-7-12(5-2)15(19)18-16-17-13-9-8-11(3)10-14(13)20-16/h8-10,12H,4-7H2,1-3H3,(H,17,18,19)

InChI Key

JZFXKSQJRNXSJI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)C

Origin of Product

United States

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